molecular formula C21H16N2OS2 B3312474 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide CAS No. 946317-40-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide

Cat. No.: B3312474
CAS No.: 946317-40-4
M. Wt: 376.5 g/mol
InChI Key: WHKDRHQAPWJBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent. This reaction yields high amounts of the desired product under relatively mild conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide as raw materials .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Exhibits antifungal and antibacterial activities.

    4-(Benzothiazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide stands out due to its unique combination of a benzothiazole moiety with a methylsulfanyl group, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKDRHQAPWJBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.